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Abstract
Omapatrilat, an investigational vasopeptidase inhibitor, represents a significant

pharmacological endeavor to simultaneously target two key enzymatic systems in

cardiovascular regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic

peptide system. By concurrently inhibiting angiotensin-converting enzyme (ACE) and neprilysin

(NEP), omapatrilat was designed to offer a superior antihypertensive and cardioprotective

profile compared to single-mechanism agents. This technical guide provides a comprehensive

overview of omapatrilat, detailing its mechanism of action, chemical properties,

pharmacokinetics, pharmacodynamics, and a summary of pivotal clinical trial data. Particular

emphasis is placed on the quantitative outcomes and the experimental methodologies

employed in its evaluation. The persistent challenge of angioedema, which ultimately halted its

development, is also discussed in detail.

Introduction
Hypertension and heart failure are leading causes of morbidity and mortality worldwide.[1][2]

The RAAS and the natriuretic peptide system are two counter-regulatory pathways that play

crucial roles in maintaining cardiovascular homeostasis. ACE inhibitors, which block the

conversion of angiotensin I to the potent vasoconstrictor angiotensin II, have been a
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cornerstone of cardiovascular therapy for decades.[1][3] Neprilysin is the primary enzyme

responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis,

and diuresis.[4][5]

The concept of a single molecule that could simultaneously inhibit both ACE and NEP, a so-

called vasopeptidase inhibitor, was a promising therapeutic strategy.[6][7] Omapatrilat
emerged as the most studied agent in this class, with the potential to offer enhanced blood

pressure control and improved outcomes in heart failure.[7][8] However, its development was

ultimately halted due to an increased risk of angioedema, a serious and potentially life-

threatening adverse effect.[1][9] This guide delves into the scientific and clinical data

surrounding omapatrilat.

Chemical Properties and Structure
Omapatrilat is a dipeptide mimetic with the chemical formula C19H24N2O4S2.[10] Its

structure is designed to interact with the active sites of both ACE and NEP, which are zinc-

dependent metalloproteases.[11][12]

IUPAC Name: (4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-

sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][13]thiazepine-7-

carboxylic acid[10]

CAS Number: 167305-00-2[10]

Molar Mass: 408.53 g·mol−1[4]

Synonyms: BMS-186716, Vanlev[4][10]

Mechanism of Action: Dual ACE/NEP Inhibition
Omapatrilat's pharmacological effect stems from its ability to inhibit two key enzymes:

Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, omapatrilat prevents

the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction,

decreased aldosterone secretion, and a subsequent reduction in blood pressure.[10][13]

ACE is also involved in the breakdown of bradykinin, a potent vasodilator.[4]
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Neprilysin (NEP) Inhibition: Omapatrilat inhibits neprilysin, the enzyme responsible for the

degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain

natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][14] This leads to

increased levels of these peptides, promoting vasodilation, natriuresis (sodium excretion),

and diuresis, which further contribute to blood pressure reduction and unloading of the heart.

[4][13]

The dual inhibition of ACE and NEP was hypothesized to have a synergistic effect, providing

more potent and comprehensive cardiovascular benefits than either mechanism alone.[15]

However, the concomitant inhibition of both enzymes also leads to a more pronounced

accumulation of bradykinin, which is believed to be the primary mediator of the increased risk

of angioedema observed with omapatrilat.[4][14]

Below is a diagram illustrating the dual mechanism of action of omapatrilat.
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Caption: Dual inhibition of ACE and NEP by omapatrilat.

Pharmacokinetics and Pharmacodynamics
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Pharmacokinetics
Parameter Value Reference(s)

Absolute Bioavailability 20% to 30% [13]

Time to Peak Plasma

Concentration (tmax)
0.5 - 2 hours [16][17][18]

Effective Half-life 14 - 19 hours [16][17][18]

Time to Steady State 3 - 4 days [16][17]

Metabolism Hepatic [10][13]

Food Effect Absorption not affected by food [13]

Note: Cmax and AUC were found to be linear but not dose-proportional in single-dose studies.

[16][17]

Pharmacodynamics
Omapatrilat demonstrated potent and sustained inhibition of both ACE and NEP.
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Parameter Observation Reference(s)

ACE Inhibition

>97% inhibition of serum ACE

activity at 2 hours with a 2.5

mg dose. >80% inhibition 24

hours after all doses in a

multiple-dose study.

[17]

NEP Inhibition

Dose-dependent increase in

urinary atrial natriuretic peptide

(ANP) and cyclic guanosine

monophosphate (cGMP)

excretion.

[16][17]

Hemodynamic Effects (Heart

Failure)

At 25 mg and 50 mg doses,

reduced mean pulmonary

capillary wedge pressure by ~6

mmHg. Improved cardiac

index, systemic vascular

resistance, and mean arterial

pressure.

[19]

Blood Pressure Reduction

Significantly reduced systolic

and diastolic blood pressure in

patients with mild to moderate

hypertension.

[16]

Clinical Trials Data
Omapatrilat underwent extensive clinical evaluation for hypertension and heart failure. The

most pivotal trials were OCTAVE and OVERTURE.

OCTAVE (Omapatrilat Cardiovascular Treatment
Assessment Versus Enalapril)
The OCTAVE trial was a large-scale study designed to assess the risk-benefit profile of

omapatrilat compared to the ACE inhibitor enalapril in patients with hypertension.[1]
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Outcome Omapatrilat Enalapril Relative Risk Reference(s)

Number of

Patients
~12,500 ~12,500 - [9]

Blood Pressure

Reduction

Greater

reduction of ~3/2

mmHg

- - [9]

Angioedema

(Overall)

2.17% (274

events)

0.68% (86

events)
3.2 times higher [9][20]

Angioedema

(Black Patients)
5.54% 1.62% 2.96 times higher [9]

Angioedema

(Smokers)
3.93% 0.81% 2.58 times higher [9]

Angioedema

Requiring

Hospitalization

- - 9.5 times higher [9]

OVERTURE (Omapatrilat Versus Enalapril Randomized
Trial of Utility in Reducing Events)
The OVERTURE trial compared omapatrilat with enalapril in patients with heart failure.[9]
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Outcome Omapatrilat Enalapril p-value Reference(s)

Number of

Patients
2,884 2,886 - [9]

Primary Endpoint

(Death or

Hospitalization

for Heart Failure)

No significant

difference
- - [9][21]

Cardiovascular

Death or

Hospitalization

9% lower risk - 0.024 [21]

Angioedema 0.8% 0.5% - [20]

IMPRESS (Inhibition of Metallo Protease by BMS-186716
in a Randomized Exercise and Symptoms Study in
Subjects With Heart Failure)
An earlier, smaller trial in heart failure patients.[9]

Outcome
Omapatrilat
(n=289)

Lisinopril
(n=284)

Result Reference(s)

Endpoints

(Hospitalizations

for Heart Failure

or Mortality)

- -

Significantly

fewer in the

omapatrilat

group

[9]

Experimental Protocols
ACE Inhibition Assay
A common method to determine ACE inhibitory activity is a spectrophotometric assay using a

synthetic substrate.[22]
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Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a substrate,

such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG). The decrease in absorbance at a

specific wavelength upon substrate cleavage is monitored.

Generalized Protocol:

Reagent Preparation:

Prepare a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.5) containing

NaCl and ZnCl2.

Prepare a stock solution of the ACE enzyme (e.g., from rabbit lung).

Prepare a stock solution of the FAPGG substrate.

Prepare various concentrations of the inhibitor (omapatrilat).

Assay Procedure:

In a microplate, add the buffer, ACE enzyme solution, and the inhibitor solution at different

concentrations.

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

Initiate the reaction by adding the FAPGG substrate solution.

Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time

using a microplate reader.

Data Analysis:

Calculate the rate of reaction for each inhibitor concentration.

Determine the percentage of ACE inhibition for each concentration relative to a control

without the inhibitor.

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50

value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
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The workflow for a typical ACE inhibition assay can be visualized as follows:
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Caption: Workflow for an in vitro ACE inhibition assay.

NEP Inhibition Assay
NEP inhibition can be assessed by measuring the accumulation of its substrates or

downstream signaling molecules. A common method involves quantifying urinary ANP or

cGMP.

Principle: Inhibition of NEP leads to decreased degradation of ANP. Elevated ANP levels

stimulate the production of cGMP. Measuring the urinary excretion of ANP and cGMP provides

an in vivo measure of NEP inhibition.

Generalized Protocol:

Subject Dosing:

Administer single or multiple doses of the NEP inhibitor (omapatrilat) or placebo to

subjects.

Urine Collection:

Collect urine samples over a specified period (e.g., 24 hours) before and after drug

administration.

Sample Analysis:

Measure the concentration of ANP in the urine samples using a validated immunoassay

(e.g., ELISA).

Measure the concentration of cGMP in the urine samples using a competitive

immunoassay.

Data Analysis:

Calculate the total amount of ANP and cGMP excreted over the collection period.

Compare the post-dose excretion rates to the pre-dose (baseline) rates and to the placebo

group to determine the effect of the inhibitor.
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The Angioedema Dilemma
The primary reason for the discontinuation of omapatrilat's development was the unacceptably

high incidence of angioedema.[1][9] Angioedema is a localized, non-pitting swelling of the

subcutaneous or submucosal tissues, which can be life-threatening if it affects the airways.[4]

The proposed mechanism for omapatrilat-induced angioedema is the excessive accumulation

of bradykinin.[4][14] Both ACE and NEP are involved in the degradation of bradykinin. By

inhibiting both enzymes, omapatrilat leads to a greater increase in bradykinin levels than ACE

inhibitors alone, thereby increasing the risk of angioedema.[4][11] This risk was found to be

particularly elevated in Black patients and smokers.[1][9]

The logical relationship leading to angioedema is depicted below:

Omapatrilat

ACE Inhibition

NEP Inhibition

Decreased Bradykinin
Degradation

Bradykinin
Accumulation

Increased Vasodilation &
Vascular Permeability Angioedema

Click to download full resolution via product page

Caption: Pathophysiological pathway to omapatrilat-induced angioedema.

Conclusion
Omapatrilat represented a novel and mechanistically elegant approach to cardiovascular

therapy. The dual inhibition of ACE and NEP demonstrated superior blood pressure-lowering

efficacy compared to ACE inhibition alone. However, the clinical development of omapatrilat
was ultimately unsuccessful due to the significant and unpredictable risk of angioedema. The

experience with omapatrilat has provided invaluable lessons for drug development,

highlighting the importance of understanding the complex interplay of physiological pathways

and the potential for on-target but undesirable adverse effects. While omapatrilat itself did not

reach the market, the concept of vasopeptidase inhibition has continued to influence the

development of newer cardiovascular drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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